molecular formula C11H22O2 B1346926 1-Methyloctyl acetate CAS No. 14936-66-4

1-Methyloctyl acetate

Cat. No.: B1346926
CAS No.: 14936-66-4
M. Wt: 186.29 g/mol
InChI Key: GSUGVJOUDSLEBL-UHFFFAOYSA-N
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Description

1-Methyloctyl acetate is a natural product found in Ruta graveolens with data available.

Scientific Research Applications

Cellulose Acetylation

1-Methyloctyl acetate, as part of the methyl acetates family, finds application in the homogeneous acetylation of cellulose. This process, achieved in ionic liquids like 1-allyl-3-methylimidazolium chloride, results in cellulose acetates with varying degrees of substitution under homogeneous conditions (Wu et al., 2004).

Lithium-Ion Batteries

In the field of lithium-ion batteries, particularly for electric vehicles, methyl acetate has been utilized as a co-solvent in electrolytes. This usage significantly enhances the cell rate capability, crucial for rapid charging, although its impact on cell lifetime remains under-explored (Li et al., 2018).

Hydrolysis Research

Research on the hydrolysis of methyl acetates, which are key chemical raw materials in various industries, has been comprehensive. This includes traditional techniques, mechanisms, thermodynamics, and catalytic reaction dynamics (Yuan Jun, 2012).

Transesterification Reaction

This compound is also involved in transesterification reactions. Studies have shown the efficacy of dicationic acidic heteropolyanion-based ionic liquids in catalyzing the transesterification of methyl acetate with isooctyl alcohol, producing isooctyl acetate (Yong Liu et al., 2017).

Biotechnology and Microbiology

In biotechnology, this compound derivatives like 3-methyl-1-butyl acetate are produced by genetically engineered Saccharomyces cerevisiae. This is significant for creating biofuels and valuable chemicals with industrial applications (Yuan et al., 2016).

Biosynthesis Research

Expanding ester biosynthesis in Escherichia coli, researchers have been able to engineer pathways for the production of various esters, including isobutyl acetate from glucose, demonstrating the potentialfor versatile biochemical synthesis (Rodriguez et al., 2014).

Odor Threshold Studies

This compound, along with other branched and straight-chain acetates, has been the subject of studies on odor thresholds. These studies contribute to our understanding of sensory perception and are relevant in the development of flavors and fragrances (Takeoka et al., 1996).

Bioelectrochemical Systems

In bioelectrochemical systems, this compound’s derivative, methyl acetate, has been studied as an electron donor for biological acetate reduction, with potential applications in converting biomass waste into ethanol (Steinbusch et al., 2010).

Mechanism of Action

Target of Action

1-Methyloctyl acetate, also known as 2-Nonyl Acetate , is a chemical compound with the molecular formula C11H22O2

Mode of Action

Like other esters, it may undergo hydrolysis in the presence of water or enzymes, breaking down into 1-methyloctanol and acetic acid . These products can then interact with various biological targets, leading to different physiological effects.

Biochemical Pathways

For instance, acetic acid can be incorporated into the Acetyl CoA pathway, which is crucial for energy production and lipid synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of water or specific enzymes can promote its hydrolysis into 1-methyloctanol and acetic acid . Additionally, factors such as pH and temperature could potentially affect its stability and activity.

Properties

IUPAC Name

nonan-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-4-5-6-7-8-9-10(2)13-11(3)12/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUGVJOUDSLEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40933626
Record name Nonan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14936-66-4
Record name 2-Nonyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14936-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyloctyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014936664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyloctyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.449
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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